molecular formula C26H19NO3S B14665277 S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate CAS No. 50338-09-5

S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate

Cat. No.: B14665277
CAS No.: 50338-09-5
M. Wt: 425.5 g/mol
InChI Key: LYGAXCDEZBXTOK-UHFFFAOYSA-N
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Description

S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate: is an organic compound characterized by the presence of a nitrophenyl group, diphenylmethyl group, and a benzenecarbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate typically involves the reaction of 4-nitrophenyl diphenylmethanol with benzenecarbothioic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the thioester bond.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving sulfur-containing substrates.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the thioester moiety can undergo hydrolysis or other transformations, leading to the formation of active intermediates.

Comparison with Similar Compounds

  • S-[(4-Nitrophenyl)(phenyl)methyl] benzenecarbothioate
  • S-[(4-Nitrophenyl)(diphenyl)methyl] ethanecarbothioate

Uniqueness: S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both nitrophenyl and diphenylmethyl groups enhances its versatility in various chemical reactions and research applications.

Properties

CAS No.

50338-09-5

Molecular Formula

C26H19NO3S

Molecular Weight

425.5 g/mol

IUPAC Name

S-[(4-nitrophenyl)-diphenylmethyl] benzenecarbothioate

InChI

InChI=1S/C26H19NO3S/c28-25(20-10-4-1-5-11-20)31-26(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-18-24(19-17-23)27(29)30/h1-19H

InChI Key

LYGAXCDEZBXTOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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